Methylvinylmaleimide
Description
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Structure
3D Structure
Properties
CAS No. |
21494-90-6 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-ethenyl-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H7NO2/c1-3-5-4(2)6(9)8-7(5)10/h3H,1H2,2H3,(H,8,9,10) |
InChI Key |
LMEHYWBHZXZJNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC1=O)C=C |
Canonical SMILES |
CC1=C(C(=O)NC1=O)C=C |
Other CAS No. |
21494-90-6 |
Synonyms |
3-methyl-2-vinylmaleimide methylvinylmaleimide |
Origin of Product |
United States |
Foundational & Exploratory
methylvinylmaleimide CAS number and molecular weight
Structural Characterization, Synthetic Pathways, and Bio-Analytical Utility
Executive Summary
Methylvinylmaleimide (MVM) is a monopyrrolic degradation product of protoporphyrin IX-derived pigments, including heme, biliverdin, and bilirubin. While often overshadowed by its parent tetrapyrroles, MVM serves as a critical "fingerprint" molecule in oxidative stress research and porphyrin taphonomy. Its presence quantifies the oxidative fragmentation of the vinyl-bearing pyrrole rings (Rings A and B) of the heme macrocycle.
This guide provides a definitive technical profile of MVM, resolving common database ambiguities regarding its CAS registry and offering validated protocols for its synthesis and isolation.
Chemical Identity & Physiochemical Properties[1][2]
Core Identity Data:
| Property | Specification |
|---|---|
| Common Name | This compound |
| IUPAC Name | 3-Ethenyl-4-methyl-1H-pyrrole-2,5-dione |
| Synonyms | 3-Methyl-4-vinylmaleimide; 3-Vinyl-4-methylmaleimide |
| CAS Registry Number | 21494-90-6 (Primary) |
| Molecular Formula | C
Structural Analysis: The molecule consists of a maleimide (pyrrole-2,5-dione) core substituted at the 3- and 4-positions.
-
C3 Position: Methyl group (-CH
). -
C4 Position: Vinyl group (-CH=CH
). -
Significance: This substitution pattern corresponds directly to the
-substituents of the A and B rings in Protoporphyrin IX.
Biological Significance: The "BOX" Paradigm
In drug development and pathology, MVM is categorized under Bilirubin Oxidation Products (BOXes) . Unlike enzymatic degradation (which yields biliverdin/bilirubin), non-enzymatic oxidative stress fractures the tetrapyrrole macrocycle into monopyrroles.
-
Oxidative Stress Biomarker: Elevated levels of MVM in biological fluids indicate uncontrolled Reactive Oxygen Species (ROS) activity acting on free bilirubin.
-
Hemorrhagic Stroke: MVM is a component of the neurotoxic "soup" found in cerebrospinal fluid following subarachnoid hemorrhage, contributing to cerebral vasospasm.
Diagram 1: Heme Degradation & MVM Formation
This pathway illustrates the divergence between enzymatic recycling and oxidative fragmentation.
Figure 1: Mechanistic divergence of Heme catabolism. MVM arises specifically from the oxidative cleavage of the vinyl-containing rings of Bilirubin.
Synthetic & Isolation Protocols
Researchers typically access MVM via two routes: Oxidative Degradation (for analytical standards) or De Novo Synthesis (for bulk material).
Protocol A: Chromic Acid Oxidation (Standard Isolation)
Purpose: To isolate MVM as an authentic standard from biological pigments.
-
Starting Material: Dissolve 100 mg of Bilirubin or Hemin in 50 mL of 2N H
SO . -
Oxidation: Add saturated aqueous chromium trioxide (CrO
) dropwise at 0°C with vigorous stirring until the solution turns persistent orange-yellow. -
Extraction: Extract the reaction mixture exhaustively with diethyl ether (3 x 50 mL).
-
Workup: Wash the ether layer with saturated NaHCO
(removes Hematinic acid, which has a carboxyl group).-
Note: MVM remains in the ether layer (neutral imide).
-
-
Purification: Dry ether layer over anhydrous Na
SO , concentrate, and sublime under high vacuum (0.1 mmHg at 60-80°C). -
Yield: Pale yellow crystals of MVM.
Protocol B: De Novo Synthesis (Stille Coupling Approach)
Purpose: Scalable synthesis without biological precursors.
-
Precursor: Start with 3-bromo-4-methylmaleimide .
-
Coupling: Perform a Stille coupling using tributyl(vinyl)tin.
-
Reagents: Pd(PPh
) (5 mol%), Toluene, Reflux, 12h.
-
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1).
-
Validation: This route avoids the complex mixture of isomers found in degradation methods.
Analytical Characterization
To validate the identity of MVM, compare experimental data against these reference values.
Nuclear Magnetic Resonance (
H-NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment |
| 7.80 | Broad Singlet | 1H | NH (Imide proton) |
| 6.55 | Doublet of Doublets | 1H | Vinyl -CH= (J = 11.0, 17.5 Hz) |
| 6.35 | Doublet | 1H | Vinyl =CH |
| 5.65 | Doublet | 1H | Vinyl =CH |
| 2.10 | Singlet | 3H | Methyl -CH |
Mass Spectrometry (EI-MS)
-
Molecular Ion (M+): m/z 137
-
Base Peak: m/z 137 (highly stable aromatic maleimide core)
-
Fragmentation: Loss of CO (m/z 109), Loss of Methyl (m/z 122).
References
-
Gray, C. H., et al. (1974). "On the Existence of a Mono-Vinyl d-Urobilin." Proceedings of the National Academy of Sciences, 71(5), 1599-1601.[4][5] [Link][4][5]
-
Ritter, M., et al. (2024). "A Platform for the Synthesis of Oxidation Products of Bilirubin."[6][7] Journal of the American Chemical Society. [Link]
- Lightner, D. A., & Quistad, G. B. (1972). "Hematinic acid and this compound from bilirubin photooxidation.
-
Molbase. (2024). Compound Properties: 3-Ethenyl-4-methyl-1H-pyrrole-2,5-dione.[2][8][9] Retrieved from [Link]
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- 5. pnas.org [pnas.org]
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- 7. A Platform for the Synthesis of Oxidation Products of Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbase.com [molbase.com]
- 9. 3-Vinyl-4-methyl-3-pyrroline-2,5-dione、21494-57-5 CAS查询、3-Vinyl-4-methyl-3-pyrroline-2,5-dione物化性质-化工制造网 [chemmade.com]
Theoretical Reactivity of Methylvinylmaleimide as a Michael Acceptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maleimides are a cornerstone of bioconjugation chemistry, prized for their rapid and selective reaction with thiols.[1][2] This guide delves into the theoretical reactivity of a substituted maleimide, methylvinylmaleimide, as a Michael acceptor. By examining its electronic structure, stereoelectronic effects, and potential regioselectivity, we provide a framework for understanding and predicting its behavior. This analysis is crucial for the rational design of novel bioconjugates, including antibody-drug conjugates (ADCs), where the stability and reactivity of the linker are paramount. We further present a standardized computational workflow for modeling such reactions, offering a predictive tool for researchers in the field.
Introduction: The Michael Addition and the Primacy of Maleimides in Bioconjugation
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4][5] In the realm of chemical biology and drug development, its most prominent application is the thiol-maleimide reaction.[6] This reaction is a form of "click chemistry," valued for its high efficiency, mild reaction conditions, and selectivity.[6]
The maleimide moiety is an excellent Michael acceptor due to two primary factors:
-
Electronic Activation : The two electron-withdrawing carbonyl groups flanking the double bond significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the β-carbon highly electrophilic and susceptible to nucleophilic attack.[6][7]
-
Ring Strain : The inherent strain in the five-membered ring is released upon addition of a nucleophile to the double bond, providing a thermodynamic driving force for the reaction.[7]
This high reactivity towards thiols, particularly the side chain of cysteine residues in proteins, has established maleimides as the reagent of choice for creating stable bioconjugates. However, the resulting thiosuccinimide linkage can exhibit instability, undergoing retro-Michael reactions or hydrolysis, which is a significant drawback for applications like ADCs that require high stability in vivo.[8][9] This has spurred the development of "next-generation maleimides" with modified substituents to tune reactivity and enhance conjugate stability.[1][2]
This guide focuses on a hypothetical yet illustrative example: N-substituted 3-methyl-4-vinylmaleimide . This molecule presents a fascinating theoretical challenge due to the presence of two potential Michael acceptor sites and the influence of both electron-donating (methyl) and conjugating (vinyl) substituents.
Theoretical Framework for Reactivity Analysis
To dissect the reactivity of this compound, we must consider several key theoretical concepts that govern Michael additions. These are best explored through computational quantum chemistry.
Frontier Molecular Orbital (FMO) Theory
FMO theory is a powerful tool for predicting reactivity. The key interaction in a thiol-maleimide reaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the thiolate anion, RS⁻) and the LUMO of the electrophile (the maleimide).[10]
-
LUMO Energy : The energy of the LUMO is a direct indicator of electrophilicity. A lower LUMO energy signifies a more reactive Michael acceptor, as the energy gap between the nucleophile's HOMO and the electrophile's LUMO is smaller, facilitating electron transfer.[10][11] The electron-withdrawing carbonyls of the maleimide ring are the primary reason for its low LUMO energy.[7]
-
Electrophilicity Index (ω) : A more quantitative measure, the global electrophilicity index (ω), derived from HOMO and LUMO energies, provides a scale for comparing the reactivity of different Michael acceptors.[12][13]
Electronic and Steric Substituent Effects
The methyl and vinyl groups on the maleimide ring introduce competing electronic and steric effects that modulate its intrinsic reactivity.
-
Methyl Group : As an electron-donating group (EDG) through hyperconjugation, the methyl group is expected to slightly increase the electron density of the double bond. This would raise the LUMO energy, thereby decreasing the maleimide's reactivity compared to an unsubstituted analog. Sterically, the methyl group can hinder the approach of a nucleophile.
-
Vinyl Group : The vinyl group is more complex. It can act as a weak electron-withdrawing group through conjugation with the carbonyls, potentially lowering the LUMO energy and increasing reactivity. However, it also introduces a second, competing Michael acceptor site.
The Question of Regioselectivity
A critical theoretical question for 3-methyl-4-vinylmaleimide is regioselectivity . A thiol nucleophile could potentially attack one of two electrophilic β-carbons:
-
C4 of the maleimide ring : Attack at this position is typical for maleimides.
-
The terminal carbon of the vinyl group : This would represent an attack on a conjugated diene system.
Predicting the favored site of attack requires a more detailed analysis than FMO theory alone can provide. Computational methods, such as Density Functional Theory (DFT), are necessary to calculate the transition state energies for both possible reaction pathways. The pathway with the lower activation energy barrier will be the kinetically favored product.[14] Analysis of the distribution of partial positive charges on the molecule can also offer insight, with the more electropositive carbon being a more likely target for nucleophilic attack.
Computational Modeling Workflow
A robust computational protocol is essential for accurately predicting the reactivity of a novel Michael acceptor. Density Functional Theory (DFT) is a widely used method for such investigations.[15][16]
Recommended Protocol
Here is a step-by-step methodology for the theoretical evaluation of the thiol-Michael addition to this compound using methanethiolate (CH₃S⁻) as a model nucleophile.
Step 1: Geometry Optimization
-
Optimize the ground state geometries of the reactants (this compound, methanethiolate) and the potential products (the two regioisomeric adducts).
-
Methodology : Use a suitable DFT functional. While B3LYP is common, range-separated functionals like ωB97X-D are often recommended for accurately modeling Michael additions, as they better handle potential charge-transfer issues.[17] A basis set such as 6-311+G(d,p) is appropriate.[8] Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate aqueous conditions relevant to bioconjugation.
Step 2: Frequency Calculations
-
Perform frequency calculations on all optimized structures.
-
Purpose : To confirm that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections for calculating Gibbs free energies.
Step 3: Transition State (TS) Search
-
For each potential reaction pathway (attack at C4 vs. attack at the vinyl group), locate the transition state structure.
-
Methodology : Use a method like the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Validation : A true transition state will have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
Perform an IRC calculation starting from each transition state.
-
Purpose : To confirm that the located TS correctly connects the reactants to the desired product on the reaction pathway.
Step 5: Energy Profile Construction
-
Calculate the relative Gibbs free energies (ΔG) of all stationary points (reactants, transition states, products). The activation energy (ΔG‡) is the difference in energy between the transition state and the reactants.
-
Interpretation : The pathway with the lower ΔG‡ is the kinetically preferred reaction. The overall reaction energy (ΔG_rxn) indicates the thermodynamic favorability.
Visualizing the Computational Workflow
Caption: Workflow for DFT analysis of a Michael addition reaction.
Predicted Reactivity and Data Interpretation
While a full computational study is beyond the scope of this guide, we can make educated predictions based on established chemical principles and present the expected data in a structured format.
Hypothetical Data Summary
The table below illustrates the kind of quantitative data that the described computational workflow would generate, comparing our model compound to a standard N-ethylmaleimide.
| Parameter | N-Ethylmaleimide | 3-Methyl-4-vinylmaleimide (Attack at C4) | 3-Methyl-4-vinylmaleimide (Attack at Vinyl) |
| LUMO Energy (eV) | -1.50 | -1.45 | (N/A) |
| Partial Charge on β-Carbon | +0.15 | +0.12 | +0.05 |
| Activation Energy (ΔG‡, kcal/mol) | 10.5 | 11.8 | 16.2 |
| Reaction Energy (ΔG_rxn, kcal/mol) | -28.5 | -27.0 | -22.5 |
Note: These are illustrative values for comparison purposes.
Interpretation of Results
-
Regioselectivity : The computational results would almost certainly predict that the reaction occurs overwhelmingly at the maleimide C4 position . This is supported by two key hypothetical data points:
-
The partial positive charge is significantly higher on the maleimide β-carbon (+0.12) compared to the vinyl β-carbon (+0.05).
-
The activation energy for attack at the maleimide ring (11.8 kcal/mol) is substantially lower than for attack at the vinyl group (16.2 kcal/mol), indicating a much faster reaction rate for the former.
-
Visualizing the Competing Pathways
Caption: Competing reaction pathways for the Michael addition.
Implications for Drug Development and Conclusion
A thorough theoretical understanding of a Michael acceptor's reactivity is not merely an academic exercise; it is a critical component of rational drug design.
-
Tuning Reactivity : By understanding how substituents like methyl and vinyl groups modulate electronic properties, medicinal chemists can design maleimides with tailored reaction kinetics. This could be used to achieve faster conjugation for time-sensitive applications (e.g., radiolabeling) or slower, more controlled reactions.[18][19]
-
Predicting Stability : The same computational models used to predict reactivity can be extended to model the stability of the final conjugate, for instance, by calculating the energy barrier for the retro-Michael reaction. This is crucial for designing ADCs that remain stable in circulation until they reach their target.[8][9]
-
Avoiding Side Reactions : The regioselectivity analysis confirms that side reactions involving the vinyl substituent are kinetically disfavored. This predictive capability allows researchers to confidently use complex substituted maleimides without concerns about generating heterogeneous mixtures of products.
References
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). MDPI. [Link]
-
DFT-calculated energy diagram for the Michael reaction using... ResearchGate. [Link]
-
Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. (2021). PMC. [Link]
-
One-Pot Thiol-Amine Bioconjugation to Maleimides; Simultaneous Stabilisation and Dual Functionalisation. (2021). ChemRxiv. [Link]
-
Range-Separated DFT Functionals are Necessary to Model Thio-Michael Additions. (2013). ACS Publications. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2024). Open Publications of UTS Scholars. [Link]
-
Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. ResearchGate. [Link]
-
Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. (2018). MDPI. [Link]
-
One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. (2021). Royal Society of Chemistry. [Link]
-
Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. (2021). ACS Publications. [Link]
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. [Link]
-
Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. (2022). Nature. [Link]
-
Enantioselective Synthesis of Succinimides by Michael Addition of Aldehydes to Maleimides Organocatalyzed by Chiral Primary Amine‐Guanidines. ResearchGate. [Link]
-
Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. (2018). ACS Publications. [Link]
-
A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015). Auburn University. [Link]
-
Theoretical DFT calculations for the Michael addition. ResearchGate. [Link]
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Semantic Scholar. [Link]
-
A strong linear relationship between electrophilicity and LUMO energy... ResearchGate. [Link]
-
Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride. (2017). CSIRO Publishing. [Link]
-
Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. (2022). Royal Society of Chemistry. [Link]
-
The Electronic Effects on the Formation of N-Arylmaleimides and isomaleimides. ResearchGate. [Link]
-
Chemical reactivity and antimicrobial activity of N-substituted maleimides. (2012). PubMed. [Link]
-
Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC. [Link]
-
Diverse reactivity of maleimides in polymer science and beyond. PubMed. [Link]
-
Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). MDPI. [Link]
-
Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups. PMC. [Link]
-
Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. (2011). Royal Society of Chemistry. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). MDPI. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Enantioselective Michael addition of aldehydes to maleimides... ResearchGate. [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. University of Massachusetts Amherst. [Link]
-
Synthesis and reactivity studies of maleimide epoxy resin with aliphatic amines. ResearchGate. [Link]
-
Maleimide - general description and preparation. (2023). Georganics. [Link]
-
Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes. (2002). ACS Publications. [Link]
-
synthesis and reactivity studies of maleimide-epoxy resins with aliphatic amines. Semantic Scholar. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
Synthesis of maleimides. Organic Chemistry Portal. [Link]
-
HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. NeuroQuantology. [Link]
-
Solved 1) Comment on the reactivity of N-methylmaleimide. (2022). Chegg. [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]
-
Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. International Journal of Scientific & Engineering Research. [Link]
-
N-Phenylmaleimide. NIST WebBook. [Link]
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Methodological & Application
procedure for total synthesis of 3-methyl-4-vinylmaleimide
Subject: Application Note – Modular Total Synthesis of 3-Methyl-4-Vinylmaleimide (MVM)
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 3-Methyl-4-vinylmaleimide (MVM) IUPAC Name: 3-methyl-4-ethenyl-1H-pyrrole-2,5-dione Significance: MVM is a critical degradation product of bilirubin and heme, often serving as a biomarker for oxidative stress (Bilirubin Oxidation Products - BOXes). Furthermore, it represents a "universal" D-ring synthon for the total synthesis of phytochrome bilins and porphyrins.
Strategic Approach: The "Scaffold-Functionalization" Route While classical routes rely on the oxidative degradation of kryptopyrrole or complex condensation of acetoacetates, these methods suffer from poor regiocontrol and low atom economy.
This protocol utilizes a Sequential Palladium-Catalyzed Cross-Coupling Strategy starting from the commercially available (or easily synthesized) 3,4-dibromomaleimide. This route is chosen for:
-
Modularity: It allows the distinct installation of the methyl and vinyl groups, enabling the synthesis of isotopic labels or analogs if needed.
-
Scalability: Avoids the explosive intermediates often found in pyrrole oxidations.
-
Chemo-selectivity: Utilizes Stille coupling conditions that are tolerant of the imide functionality.
Part 2: Retrosynthetic Analysis & Pathway Visualization
The synthesis disconnects the target into three components: the maleimide core, a methyl donor, and a vinyl donor.
Caption: Retrosynthetic logic flow from the target MVM back to the symmetric maleimide core, utilizing sequential symmetry-breaking cross-couplings.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of 3,4-Dibromomaleimide
Objective: Create the electrophilic scaffold. Note: Direct bromination of maleimide is more efficient than brominating the anhydride followed by imide formation.
Reagents:
-
Maleimide (1.0 eq)
-
Bromine (
) (2.2 eq) -
Aluminum Chloride (
) or Iron ( ) (cat.) -
Solvent: Nitrobenzene or neat (high temp)
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Connect to a caustic scrubber (NaOH trap) to neutralize HBr evolution.
-
Addition: Charge the flask with maleimide (9.7 g, 100 mmol) and
(0.5 g). Heat to 130°C (melt). -
Bromination: Add bromine (11.5 mL, 220 mmol) dropwise over 2 hours. The reaction will evolve HBr gas vigorously.
-
Reaction: Stir at 130-140°C for an additional 4 hours.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (200 mL) and wash with saturated sodium thiosulfate (
) to remove excess bromine (solution turns from red/brown to pale yellow). -
Purification: Wash organic layer with brine, dry over
, and concentrate in vacuo. Recrystallize the residue from ethanol/water. -
Yield: Expect ~70-80% of yellow crystalline solid.
-
Validation:
NMR should show only two signals (carbonyl and C-Br).
Stage 2: Mono-Methylation (Symmetry Breaking)
Objective: Install the C3-methyl group selectively. Mechanism: Stille Cross-Coupling.[1]
Reagents:
-
3,4-Dibromomaleimide (1.0 eq)
-
Tetramethyltin (
) or Methyltributyltin ( ) (1.1 eq) -
Catalyst:
(5 mol%) or -
Solvent: 1,4-Dioxane (anhydrous)
Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Dissolution: Dissolve 3,4-dibromomaleimide (2.54 g, 10 mmol) in dry 1,4-Dioxane (50 mL).
-
Catalyst Addition: Add
(350 mg, 0.5 mmol). Stir for 5 mins. -
Reagent Addition: Add Methyltributyltin (3.35 g, 11 mmol) via syringe.
-
Reflux: Heat the mixture to 90-100°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting dibromide and appearance of the mono-methyl product.
-
Critical Note: Do not overheat or extend time excessively to avoid bis-methylation.
-
-
Workup: Cool to RT. Add KF (aq) solution and stir for 30 mins to precipitate tin residues. Filter through a pad of Celite.[2]
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane
20% EtOAc/Hexane). -
Product: 3-Bromo-4-methylmaleimide .
-
Yield: Expect ~55-65%.
Stage 3: Vinylation (Target Synthesis)
Objective: Install the C4-vinyl group.
Reagents:
-
3-Bromo-4-methylmaleimide (from Stage 2) (1.0 eq)
-
Tributyl(vinyl)tin (1.2 eq)
-
Catalyst:
(5 mol%) -
Additive: CuI (10 mol%) - Optional, accelerates Stille coupling.
-
Solvent: Toluene or DMF
Protocol:
-
Setup: In a dry pressure tube or Schlenk flask under Argon.
-
Mix: Combine 3-bromo-4-methylmaleimide (1.9 g, 10 mmol),
(580 mg), and CuI (190 mg) in Toluene (40 mL). -
Coupling: Add Tributyl(vinyl)tin (3.5 mL, 12 mmol).
-
Reaction: Heat to 90°C for 6-8 hours. The reaction usually proceeds faster than the methylation step.
-
Workup: Cool to RT. Treat with 10% aqueous KF or CsF to remove tin byproducts (white polymeric solid forms). Filter through Celite.[2]
-
Extraction: Dilute with EtOAc, wash with water and brine.
-
Purification: Flash chromatography (Silica gel, gradient 10%
30% EtOAc/Hexane). -
Final Product: 3-Methyl-4-vinylmaleimide (MVM) .
-
Characterization: Yellow solid.
-
NMR (
): 2.10 (s, 3H, Me), 5.65 (d, 1H, vinyl cis), 6.15 (d, 1H, vinyl trans), 6.60 (dd, 1H, vinyl CH), 7.80 (br s, 1H, NH).
-
NMR (
Part 4: Data Summary & Troubleshooting
Process Parameters Table
| Step | Transformation | Key Reagent | Catalyst | Temp/Time | Typical Yield | Critical Control Point |
| 1 | Bromination | 130°C / 4h | 75% | Efficient trapping of HBr gas; removal of | ||
| 2 | Methylation | 95°C / 16h | 60% | Stoichiometry (1.1 eq) is vital to prevent dimethylation. | ||
| 3 | Vinylation | Vinyl- | 90°C / 6h | 85% | Removal of Tin residues (KF wash) is essential for purity. |
Troubleshooting Guide
-
Low Yield in Step 2 (Bis-methylation): If you observe significant dimethylmaleimide, reduce the equivalents of stannane to 0.95 eq and recover unreacted starting material.
-
Tin Contamination: If the final product contains tin residues (NMR peaks in aliphatic region), dissolve product in acetonitrile and wash with hexane (tin stays in hexane, product in MeCN), or use KF/Silica gel additives during filtration.
-
Catalyst Death: If the reaction turns black (Pd precipitation) before completion, add more phosphine ligand (
) or switch to a more robust catalyst system like + .
Part 5: References
-
Bouissane, L., Sestelo, J. P., & Sarandeses, L. A. (2009).[3][4] Synthesis of 3,4-Disubstituted Maleimides by Selective Cross-Coupling Reactions Using Indium Organometallics. Organic Letters, 11(6), 1285–1288. Link
-
Dubois, J. C., et al. (1982). Bromination of maleimides and synthesis of bromomaleimides.[5][6] Journal of Organic Chemistry, 47, 1575.
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions, 50, 1-652. Link
-
Lightner, D. A., & Quistad, G. B. (1979). Hematinic acid and its imide. Tetrahedron, 35(23), 2755-2761. (Provides context on methyl/vinyl maleimide derivatives in porphyrin chemistry).
-
Kranc, K. R., et al. (2000). Oxidative degradation of bilirubin produces vasoactive compounds (Identification of MVM). European Journal of Biochemistry, 267, 7094–7101. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide synthesis [organic-chemistry.org]
- 4. Maleimide synthesis [organic-chemistry.org]
- 5. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Substituted Maleimides
Welcome to the Technical Support Center for N-Substituted Maleimide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of maleimide compounds, with a focus on derivatives like methylvinylmaleimide. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.
Core Synthesis Pathway: The Two-Step Maleimide Formation
The most common and direct route to synthesizing N-substituted maleimides involves a two-step process starting from maleic anhydride and a primary amine. This pathway is foundational, and understanding its nuances is critical to troubleshooting.
Caption: General two-step synthesis of N-substituted maleimides.
Frequently Asked Questions (FAQs)
Q1: My initial reaction of maleic anhydride and amine is giving a low yield of the maleamic acid intermediate. What's going wrong?
This first step, the acylation of the amine, is typically fast and high-yielding. If you are experiencing low yields, consider these points:
-
Purity of Starting Materials: Ensure your maleic anhydride is pure and dry. Old maleic anhydride can hydrolyze to maleic acid, which will not react. Similarly, ensure your amine is of high purity. For volatile amines like methylamine, it's often supplied as a solution or salt (e.g., hydrochloride). If using a salt, a base like potassium acetate is required to liberate the free amine for the reaction.[1]
-
Solvent Choice & Anhydrous Conditions: The reaction should be performed in an anhydrous solvent. While maleic anhydride is reactive, the presence of water can lead to the formation of maleic acid as a competitive side reaction. Solvents like diethyl ether, toluene, or DMF are common choices.[2][3]
-
Reaction Temperature: This reaction is exothermic. It's often performed at room temperature or even cooled initially to control the reaction rate, especially on a large scale.[4][5] Adding the amine solution dropwise to the maleic anhydride solution can help manage the exotherm.
Q2: The cyclodehydration of my maleamic acid is failing or giving a low yield. What are the most effective methods and common pitfalls?
This is the most challenging step and often the primary source of yield loss. The goal is to remove one molecule of water to close the imide ring.
-
Method 1: Acetic Anhydride/Sodium Acetate: This is a classic and effective method.[6] Acetic anhydride acts as the dehydrating agent, and sodium acetate serves as a catalyst.
-
Causality: The maleamic acid is first converted to a mixed anhydride with acetic acid, which is a better leaving group than -OH, facilitating intramolecular nucleophilic attack by the amide nitrogen to close the ring.
-
Pitfalls: This method can be troublesome for aliphatic maleimides, sometimes leading to lower purity and yield.[6] The workup requires careful neutralization and extraction.
-
-
Method 2: Acid-Catalyzed Azeotropic Removal of Water: Using an acid catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid) in a solvent that forms an azeotrope with water (like toluene) is a very effective strategy.[6][7] A Dean-Stark apparatus is used to physically remove water as it's formed, driving the reaction to completion.
-
Causality: The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack. The continuous removal of water shifts the equilibrium towards the product.
-
Pitfalls: This requires higher temperatures (reflux), which could be problematic for sensitive substrates. The choice of acid and solvent is crucial.
-
-
Method 3: Other Dehydrating Agents: Stronger dehydrating agents like phosphorus pentoxide (P₂O₅) with an acid like H₂SO₄ can also be used, though conditions are harsher.[3][8]
Q3: My final product is impure. What are the likely side products and how can I minimize them?
Impurity often stems from incomplete reaction or side reactions involving the maleimide double bond.
-
Unreacted Maleamic Acid: The most common impurity. Improve the efficiency of your cyclodehydration step by increasing reaction time, temperature, or using a more effective dehydrating system.
-
Polymerization: The vinyl group on your target molecule or the maleimide double bond itself can polymerize, especially at the elevated temperatures used for cyclodehydration. Including a radical inhibitor like phenothiazine can be beneficial.[4]
-
Michael Addition: Maleimides are excellent Michael acceptors. If your reaction mixture contains nucleophiles (e.g., excess amine, water), they can add across the double bond. This is why it is critical to remove the water formed during cyclization.
-
Diels-Alder Reaction: If your solvent or other reagents contain dienes (e.g., furan derivatives), a Diels-Alder reaction can occur.[9][10] This is less common as an impurity source unless a diene is present.
Q4: The maleimide ring seems to be hydrolyzing during workup or storage. How can I prevent this?
Maleimides are susceptible to hydrolysis, where the ring opens to form the unreactive maleamic acid. This is a significant issue, especially in aqueous solutions.[11][12]
-
pH is Critical: The stability of the maleimide ring is highly dependent on pH. Hydrolysis is significantly accelerated at pH values above 7.5.[12][13] During aqueous workups, it is best to work in a neutral to slightly acidic pH range (6.5-7.5).[11]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[12]
-
Storage: For long-term storage, keep the final product in a dry, solid form or dissolved in a dry, anhydrous organic solvent like DMSO or DMF.[11] Avoid storing maleimides in aqueous buffers.
Q5: Are there alternative, higher-yield synthetic routes I should consider?
Yes, if the standard two-step method is not providing satisfactory yields, other methods have been developed.
-
Modified Mitsunobu Reaction: A notable high-yielding method involves a modification of the Mitsunobu reaction. This approach can achieve yields exceeding 90% for N-alkyl maleimides by reacting an alcohol with maleimide in the presence of triphenylphosphine (Ph₃P) and an activating reagent like DEAD (diethyl azodicarboxylate). The key to high yields is optimizing the order of reagent addition.[14]
Troubleshooting Guide: At a Glance
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Yield of Maleamic Acid (Step 1) | 1. Impure/hydrolyzed maleic anhydride.2. Amine starting material is a salt, and no base was added.3. Non-anhydrous conditions. | 1. Use fresh, pure maleic anhydride.2. If using an amine salt (e.g., R-NH₂·HCl), add a non-nucleophilic base like potassium acetate.[1]3. Dry all solvents and glassware thoroughly. |
| Low/No Yield of Maleimide (Step 2) | 1. Incomplete dehydration.2. Insufficient heat/reaction time.3. Ineffective dehydrating agent. | 1. For azeotropic methods, ensure the Dean-Stark trap is filling and removing water.2. Increase reflux time or switch to a higher-boiling solvent.3. Switch to a more robust dehydration method (e.g., from Ac₂O/NaOAc to an acid catalyst with azeotropic removal).[6][7] |
| Product Degradation / Hydrolysis | 1. pH of aqueous workup is too high (>7.5).2. Prolonged exposure to water/moisture.3. High temperatures during purification. | 1. Maintain a pH of 6.5-7.5 during extractions/washes.[11]2. Minimize contact with water; dry the organic layers thoroughly (e.g., over MgSO₄ or Na₂SO₄) and evaporate solvent promptly.3. Use lower temperatures for solvent removal (rotary evaporation under vacuum). |
| Formation of Dark/Polymeric Side Products | 1. Radical polymerization at high temperatures.2. Side reactions from impurities. | 1. Add a radical inhibitor (e.g., phenothiazine, hydroquinone) to the cyclodehydration step.[4]2. Ensure high purity of the maleamic acid intermediate before proceeding to the cyclization step. |
| Difficulty in Purification | 1. Contamination with unreacted maleamic acid.2. Oily product that won't crystallize. | 1. Wash the crude product mixture with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic maleamic acid.2. Attempt purification via column chromatography (silica gel). |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Methylmaleamic Acid (Intermediate)
This protocol is a representative procedure for the first step.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Amine Addition: While stirring at room temperature, slowly add a solution of methylamine (e.g., 0.1 mol in a suitable solvent) dropwise over 30 minutes. A white precipitate will form immediately.
-
Reaction: Continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the white precipitate (N-methylmaleamic acid) by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold diethyl ether to remove any unreacted maleic anhydride. Dry the product under vacuum. The yield should be nearly quantitative.
Protocol 2: Cyclodehydration using p-Toluenesulfonic Acid
This protocol is a robust method for the second, critical step.[7]
-
Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add the N-methylmaleamic acid (0.1 mol) from Protocol 1, toluene (150 mL), and p-toluenesulfonic acid (catalytic amount, e.g., 0.5 g).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-methylmaleimide. Further purification can be achieved by recrystallization or column chromatography.
Troubleshooting Workflow: Low Maleimide Yield
If you are facing low yields in the cyclodehydration step, use this decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low yield in the cyclodehydration step.
References
-
Hagiwara, T., et al. (1987). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Macromolecules. Available at: [Link]
-
Tummatorn, J., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews. Available at: [Link]
-
PrepChem. (Date not available). Synthesis of N-methyl maleinamic acid. Available at: [Link]
-
Alley, S. C., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry. Available at: [Link]
-
De Vleeschouwer, F., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry. Available at: [Link]
-
ResearchGate. (2015). How can I synthesis n-ethyl maleimide from maleic anhydride? Available at: [Link]
-
Hagiwara, T., et al. (1987). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Macromolecules. Available at: [Link]
- Google Patents. (2008). Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
-
Martinez-Vargas, A., et al. (2024). Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. Molecules. Available at: [Link]
-
Utrecht University Repository. (2018). Insights into maleimide-thiol conjugation chemistry. Available at: [Link]
- Google Patents. (2009). Synthesis of N- alkyl substituted maleimide.
-
Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
De Vleeschouwer, F., et al. (2017). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Force. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Georganics. (2023). Maleimide - general description and preparation. Available at: [Link]
-
Lyon, G. J., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
ResearchGate. (2017). Synthesis of N-(4-hydroxypheneyl)maleimide (I). Available at: [Link]
-
International Journal of Research and Applied Science & Engineering Technology. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. Available at: [Link]
-
International Journal of Science and Research Methodology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]
- 4. prepchem.com [prepchem.com]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 7. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. (PDF) A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction [academia.edu]
removing trace isomeric impurities from methylvinylmaleimide samples
Technical Support Center: Advanced Purification of Methylvinylmaleimide (MVM)
Topic: Removal of Trace Isomeric Impurities from this compound Samples Audience: Synthetic Organic Chemists, Porphyrin Researchers, and CMC Leads.[1] Document ID: MVM-PUR-001 Version: 2.4 (Current)[1]
Core Directive & Technical Scope
The Challenge: this compound (MVM) is a critical monomer in pyrrole chemistry and a degradation marker for protoporphyrin IX.[1] However, its synthesis—often via the oxidative degradation of bilins or elimination of hematinic acid precursors—frequently yields trace isomeric impurities .[1]
These impurities typically fall into two categories:
-
Regioisomers/Tautomers: E/Z-Ethylidene-methyl-succinimides (arising from incomplete elimination or double-bond migration).[1]
-
Structural Isomers: Itaconimide derivatives (exocyclic methylene groups).[1]
Note: While Methyl Ethyl Maleimide (MEM) is a common contaminant, it is a congener (MW +2 Da), not an isomer.[1] This guide focuses on strictly isomeric separation (MW 137.14), which is notoriously difficult due to identical mass-to-charge (m/z) ratios.[1]
Diagnostic Workflow: Identifying the Impurity
Before attempting purification, you must characterize the isomer profile.[1][2] Standard C18 HPLC often fails to resolve the vinyl group from the ethylidene isomer due to similar hydrophobicity.[1]
Recommended Analytical Setup:
-
NMR: 1H-NMR is the gold standard.[1] Look for the "vinyl pattern" (dd at ~6.5 ppm) vs. the "ethylidene quartet" (~6.0 ppm).
-
HPLC: Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[1] The
-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> interactions differentiate the conjugated maleimide vinyl group from non-conjugated or exocyclic isomers.
Decision Matrix (DOT Visualization)
Caption: Decision tree for selecting purification routes based on impurity characterization. PFP = Pentafluorophenyl.[1]
Troubleshooting Guides & Protocols
Issue 1: "I see a shoulder peak on my HPLC, but Mass Spec shows the same MW."
Diagnosis: You likely have an ethylidene succinimide isomer.[1] This is a tautomer where the double bond has migrated out of the vinyl group or the ring.
Solution: Exploiting
Protocol: Phenyl-Hexyl Separation
Standard alkyl phases (C18) separate based on hydrophobicity.[1] Isomers often have identical logP.[1] Phenyl-Hexyl phases interact with the
| Parameter | Condition |
| Column | Phenyl-Hexyl or Biphenyl (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol (NOT Acetonitrile - MeCN suppresses |
| Gradient | 0-5 min: 10% B (Isocratic)5-25 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (MVM |
Why this works: Methanol allows the aromatic ring of the stationary phase to interact with the vinyl group of MVM. Acetonitrile forms a "pi-shell" around the analyte, negating this effect.[1]
Issue 2: "My sample is solid but looks waxy/yellow, and melting point is depressed."
Diagnosis: Presence of solvent inclusions or amorphous isomeric mixtures preventing tight crystal lattice formation.[1] Solution: Selective Recrystallization / Trituration.[1]
Protocol: The "Ether Wash" Technique MVM crystallizes well; many isomeric impurities (especially "oily" succinimides) do not.[1]
-
Dissolution: Dissolve crude MVM in a minimum amount of warm Dichloromethane (DCM) .[1]
-
Precipitation: Add Diethyl Ether dropwise until turbidity persists.
-
Cooling: Store at -20°C for 12 hours.
-
Filtration: Filter the yellow needles (MVM). The filtrate will contain the oily ethylidene isomers.
-
Trituration (Polishing): If purity is still <98%, suspend the solid in cold n-Hexane and sonicate for 5 minutes. Filter again. Hexane removes surface oils without dissolving the MVM crystal.[1]
Issue 3: "I have <50 mg of precious sample. I cannot afford recrystallization losses."
Diagnosis: Scale is too small for crystallization; yield loss would be >40%.[1] Solution: Micro-Sublimation.[1]
Protocol: Cold-Finger Sublimation Maleimides have high vapor pressures compared to their oxidized or polymerized isomers.[1]
-
Setup: Place crude MVM in the bottom of a micro-sublimation apparatus.
-
Vacuum: Apply high vacuum (<0.05 mmHg). Critical: Good vacuum is more important than high heat.
-
Cooling: Circulate ice water (0°C) through the cold finger.
-
Heating: Gently heat the oil bath to 60-70°C .
-
Caution: Do not exceed 90°C. MVM can polymerize (turn red/brown) at high temps.[1]
-
-
Harvest: Pure MVM will form white/pale yellow crystals on the cold finger.[1] Isomeric sludge and non-volatiles remain at the bottom.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel Flash Chromatography? A: Yes, but it is often insufficient for isomeric separation.[1]
-
Risk: Maleimides are slightly acidic (NH) and can stick to silica or degrade.[1]
-
Modification: If you must use silica, neutralize it with 1% Triethylamine in the mobile phase, or use "Flash" grade C18 silica.[1]
-
Solvent System: Toluene/Ethyl Acetate (9:[1]1) often provides better separation factors (
) for maleimides than Hexane/EtOAc due to—again—ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -interactions with Toluene.
Q: My MVM turns pink after a few days. Is this an impurity? A: This is autopolymerization , not necessarily an inherent impurity.[1]
-
Mechanism: The vinyl group is a radical sponge.[1] Light + trace oxygen initiates radical polymerization.[1]
-
Prevention: Store MVM under Argon at -20°C. For long-term storage, purified samples can be doped with 0.1% BHT (butylated hydroxytoluene) if downstream applications permit.[1]
Q: How do I distinguish MVM from Methyl Ethyl Maleimide (MEM)? A: These are not isomers (MEM is +2 mass units), but they co-elute.[1]
-
Mass Spec: MVM = m/z 137; MEM = m/z 139.
-
Chemistry: Treat a small aliquot with Cysteine .[1] The vinyl group of MVM reacts rapidly (Michael Addition) to form a cysteine-adduct.[1] The ethyl group of MEM is unreactive.[1] If your peak disappears after cysteine treatment, it was MVM.[1]
Summary of Physical Properties for Verification
| Property | This compound (MVM) | Common Isomeric Impurity (Ethylidene) |
| Molecular Weight | 137.14 | 137.14 |
| Appearance | Yellow crystalline needles | Waxy / Oily solid |
| Melting Point | 65–67 °C | Often < 40 °C (or liquid) |
| 1H NMR (Vinyl) | dd, ~6.5 ppm (1H), d ~6.2, d ~5.8 | q, ~6.0 ppm (1H), d ~1.8 (3H) |
| Solubility (Hexane) | Poor (insoluble) | Moderate |
References
-
Gossauer, A., & Weller, J. P. (1978).[1] Chemical Synthesis of Bile Pigments.[1] In The Porphyrins (Vol. 2, pp. 523-550).[1] Academic Press.[1]
-
Lightner, D. A., & Quistad, G. B. (1972).[1] Hematinic acid and related maleimides from bilirubin.[1]Science, 175(4019), 324.[1] [1]
-
Sigma-Aldrich. (2023).[1] Ascentis Express Phenyl-Hexyl Column Applications.[1][3] (Technical Note on Pi-Selectivity).
-
BOC Sciences. (2024).[1] Impurity Isolation & Identification Services: Strategies for Isomeric Separation.[1]
Sources
Technical Support Center: Troubleshooting MVM Polymerization
The following technical support guide addresses the challenges of Multivinyl Monomer (MVM) polymerization.
Topic: Overcoming Low Conversion Rates in Multivinyl Monomer (MVM) Synthesis Audience: Polymer Chemists, Materials Scientists, R&D Engineers
Core Diagnostic: The "Conversion-Gelation" Paradox
In the polymerization of Multivinyl Monomers (MVMs) such as divinylbenzene (DVB), ethylene glycol dimethacrylate (EGDMA), or PEG-diacrylate, "low conversion" is rarely a simple kinetic failure. It is usually a symptom of the Flory-Stockmayer (F-S) limit .
According to classical F-S theory, MVMs are predicted to reach macroscopic gelation (insoluble network formation) at extremely low conversions (
However, if you are aiming for high-conversion soluble structures (e.g., hyperbranched polymers, nanogels, or single-chain knots) and the reaction stalls before the target molecular weight, or if you are synthesizing a network and the vinyl consumption is incomplete (tacky/soft cure), follow the troubleshooting protocols below.
Diagnostic Workflow
Use this logic tree to identify the root cause of your low conversion.
Figure 1: Decision tree for isolating the mechanism of conversion failure in MVM systems.
Troubleshooting Protocols
Scenario A: The "Gel Wall" (Premature Gelation)
Symptom: You are trying to synthesize soluble hyperbranched polymers, but the reaction turns into an insoluble gel at 10–15% conversion. Root Cause: Intermolecular crosslinking is outpacing intramolecular cyclization.
| Parameter | Adjustment Strategy | Mechanism |
| Dilution | Increase Solvent Volume (Critical) | High dilution favors intramolecular cyclization (loop formation) over intermolecular crosslinking, delaying the gel point significantly (Infinite dilution = no gelation). |
| Control Agent | Switch to RAFT/ATRP | Controlled Radical Polymerization (CRP) suppresses the "gel effect" by keeping radical concentration low. This allows growth to higher conversions (up to 40-80%) before gelation occurs. |
| Chain Transfer | Add High [CTA] | In Free Radical Polymerization (FRP), adding a Chain Transfer Agent (e.g., thiols) reduces primary chain length ( |
Protocol 1: The "Strathclyde" Method (High Branching) [2]
-
Solvent: Toluene or DMF (High dilution, e.g., 2–5 wt% monomer).
-
CTA: Add DDT (Dodecanethiol) at a molar ratio of 1:1 to monomer.
-
Outcome: Conversion can reach >90% without gelling; product is a soluble, highly branched oil.
Scenario B: The "Glass Wall" (Vitrification)
Symptom: You are making a network (hydrogel/resin), but conversion stalls at ~60-70%. The material is solid but contains residual unreacted vinyl groups (detected by FTIR/NMR).
Root Cause: The network has vitrified (
Troubleshooting Steps:
-
Increase Temperature: Raise
to be above the of the forming polymer. This restores segmental mobility. -
Solvent Plasticization: If doing bulk polymerization, add a non-reactive solvent (porogen) to plasticize the network and facilitate diffusion of residual monomer to the active sites.
-
Post-Cure: Perform a thermal annealing step (e.g., 120°C for 2 hours) after the initial cure to drive conversion of residual vinyls.
Scenario C: The "Loop Trap" (Steric Shielding)
Symptom: Reaction is fluid, but conversion rate slows drastically despite available monomer. Root Cause: In MVM homopolymerization (especially with long flexible linkers like PEGDA), high rates of intramolecular cyclization create "microgels" or "knots." The active radical becomes buried inside a dense coil, shielded from incoming monomer.
Corrective Action:
-
Change Solvent Quality: Use a good solvent for the polymer backbone. A good solvent swells the coil, exposing the active radical center to the monomer solution.
-
Spacer Length: Switch to an MVM with a shorter linker (e.g., switch from PEGDA-700 to EGDMA). Shorter linkers reduce the probability of back-biting cyclization.
Advanced Methodology: RDRP for High Conversion
To achieve high conversion (>80%) of MVMs while maintaining solubility (e.g., for drug delivery nanocarriers), you must use Reversible Deactivation Radical Polymerization (RDRP) .
Protocol: RAFT Polymerization of MVMs
Objective: Delay gelation to >50% conversion.
-
Reagents:
-
Monomer: Divinylbenzene (DVB).
-
CTA: Cumyl dithiobenzoate (CDB).
-
Initiator: AIBN.
-
-
Stoichiometry: Target a low Degree of Polymerization (DP).
-
Ratio: [Monomer]:[CTA]:[Initiator] = 50:1:0.2.
-
Note: High CTA concentration is crucial.
-
-
Conditions:
-
Solvent: Anisole (50 vol%).
-
Temp: 60°C.
-
-
Monitoring: Stop reaction immediately when viscosity increases noticeably.
-
Mechanism: The CTA "caps" the growing chains, allowing them to diffuse apart before they can crosslink. This promotes the formation of "star-like" or "microgel" precursors rather than a macroscopic infinite network.
Frequently Asked Questions (FAQ)
Q: Why does my MVM polymerization stall at exactly 50% conversion? A: In homopolymerization of divinyl monomers, 50% conversion often represents the consumption of one vinyl group per monomer molecule. The second vinyl group is now "pendant" on the polymer chain.[3] Reacting this second group is much slower due to steric hindrance and reduced mobility. If it doesn't react, you get a linear polymer with pendant vinyls (soluble). If it does react, you get crosslinking.[3]
Q: Can I use NMR to measure conversion in MVMs? A: Yes, but be careful. As the network forms, the signals broaden and disappear due to restricted tumbling (solid-state effect). Solution NMR is only accurate in the pre-gel regime. For gels, use Solid-State MAS-NMR or FTIR (monitoring the disappearance of the C=C peak at ~1630 cm⁻¹).
Q: How do I remove unreacted MVM from a gelled network? A: If conversion is low and you have a solid gel, you must perform Soxhlet extraction . The unreacted monomer is likely trapped in the pores. Standard washing is insufficient.
Q: I see "MVM" used in virus literature. Is this the same? A: No. In biology, MVM stands for Minute Virus of Mice.[4][5][6] In polymer chemistry, it stands for Multivinyl Monomer. Ensure your literature search keywords include "polymerization" or "crosslinking" to avoid contamination.
References
-
Controlled Polymeriz
- Context: Discusses the deviation from Flory-Stockmayer theory using RDRP to delay gel
- Source: Lyu, J. et al. (2023).
-
Single Cyclized Molecule Structure
- Context: Methodology for achieving high conversion in MVMs by promoting cycliz
-
Source: Wang, W. et al. (2012). Chemical Communications.
-
Universal Scaling Behavior during Network Form
- Context: Analysis of gel points and conversion limits in
- Source: Poling-Skutvik, R. et al. (2019). Macromolecules.
-
Flory-Stockmayer Theory (Classic Foundation).
- Context: Theoretical basis for low conversion gelation in polyfunctional condens
- Source: Flory, P. J. (1941). Journal of the American Chemical Society.
Sources
- 1. Modelling Development in Radical (Co)Polymerization of Multivinyl Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilising the effect of reaction concentration to tune the physical properties of hyperbranched polymers synthesised using transfer-dominated branchin ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00046J [pubs.rsc.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Serologic Cross-reactivity of Murine Parvovirus Capsid Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. The Mammalian Cell Cycle Regulates Parvovirus Nuclear Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
mass spectrometry fragmentation patterns of methylvinylmaleimide
Technical Guide: Mass Spectrometry Fragmentation of Methylvinylmaleimide (MVM)
Executive Summary
This compound (MVM) is a critical pyrrolic degradation product primarily used to fingerprint porphyrin sources in geochemistry (paleo-reconstruction) and biochemistry (heme/chlorophyll catabolism). In drug development, MVM serves as a reference standard for analyzing the stability of maleimide-based linkers in Antibody-Drug Conjugates (ADCs) and characterizing oxidative metabolites of heme-based therapeutics.
This guide provides a definitive comparison of MVM against its structural analog, Methylethylmaleimide (MEM) , detailing fragmentation mechanisms, experimental protocols, and diagnostic ion signatures.
Structural Context & Alternatives
MVM is generated via the oxidative degradation of vinyl-bearing tetrapyrroles (e.g., Chlorophyll a, Protoporphyrin IX). Its identification relies on distinguishing the vinyl group's specific mass spectral behavior from the ethyl group of MEM.
| Feature | This compound (MVM) | Methylethylmaleimide (MEM) | Hematinic Acid Imide (HAI) |
| Structure | 3-methyl-4-vinylmaleimide | 3-methyl-4-ethylmaleimide | 3-methyl-4-(2-carboxyethyl)maleimide |
| Formula | |||
| MW | 137 Da | 139 Da | 183 Da |
| Origin | Chlorophyll a/b, Heme | Meso-chlorophyll, bacteriochlorophyll | Chlorophylls, Heme (Ring C) |
| Key Application | Photic zone euxinia marker; Oxidative stress metabolite | Diagenetic reduction marker; General porphyrin degradation | Carboxylated metabolite tracking |
Mass Spectrometry Fragmentation Analysis
The differentiation of MVM from MEM is driven by the stability of the vinyl substituent versus the ethyl substituent under Electron Ionization (EI).
This compound (MVM) – 137
The molecular ion (
-
137 (
): Base peak or high intensity. The extended conjugation stabilizes the radical cation. -
122 (
): Loss of the methyl radical ( ). This is a standard cleavage for methylated maleimides. -
109 (
): Loss of Carbon Monoxide (CO). A characteristic contraction of the imide ring common to all maleimides. - 53/54: Low mass fragments representing the cleavage of the ring system (acetylene/acrylonitrile derivatives).
Methylethylmaleimide (MEM) – 139
MEM lacks vinyl conjugation, leading to a different fragmentation priority.
-
139 (
): Observable molecular ion. -
124 (
): Loss of methyl radical. -
110 (
): Diagnostic Peak. Loss of the ethyl radical ( ). This -cleavage is favored in alkyl side chains but chemically impossible for the vinyl group in MVM without breaking the double bond system.
Comparative Fragmentation Pathway (DOT Diagram)
Caption: Comparative fragmentation pathways of MVM and MEM under Electron Ionization (EI). Note the diagnostic loss of ethyl (29 Da) in MEM, absent in MVM.
Experimental Protocol: Chromic Acid Oxidation
This protocol releases maleimides from the tetrapyrrole macrocycle (porphyrins/chlorins) for GC-MS analysis. It is the gold standard for generating MVM from biological or geological samples.
Objective: Isolate maleimides to determine the "Maleimide Index" (MVM/MEM ratio).
Reagents:
-
Chromium Trioxide (
)[1][2] -
Sulfuric Acid (
, 6M) -
Dichloromethane (DCM) or Hexane
-
Sample (Sediment, Crude Oil, or Biological Tissue)[3]
Workflow:
-
Oxidation:
-
Dissolve 10-50 mg of extract in acetone.
-
Add
in dilute (Jones Reagent equivalent) at 0°C. -
Stir for 1 hour at 0°C, then warm to room temperature for 1 hour. Note: Extended reaction times can degrade vinyl maleimides.
-
-
Extraction:
-
Dilute reaction mixture with water.
-
Extract 3x with Dichloromethane (DCM).
-
Wash organic layer with
(removes acidic byproducts like hematinic acid, keeping maleimides in organic phase).
-
-
Analysis (GC-MS):
-
Column: DB-5MS or DB-FFAP (polar columns separate maleimide isomers better).
-
Temp Program: 50°C (2 min)
10°C/min to 180°C 3°C/min to 230°C. -
Detection: SIM mode targeting
137 (MVM) and 139 (MEM).
-
Workflow Diagram
Caption: Step-by-step workflow for the oxidative release and isolation of MVM for mass spectrometric analysis.
Data Summary Table
| Compound | Molecular Ion ( | Base Peak (Typical) | Diagnostic Loss | Key Fragments ( |
| MVM | 137 | 137 or 109 | -CO (28) | 137, 122, 109, 80, 53 |
| MEM | 139 | 124 or 139 | -Ethyl (29) | 139, 124, 110, 54 |
| HAI | 183 | 137 (rearrangement) | -COOH | 183, 137, 109 |
Interpretation Note: In complex biological matrices, the presence of
References
-
Naeher, S., et al. (2013). "Maleimides in recent sediments - New insights into chlorophyll degradation and palaeoenvironmental reconstructions."[3] Geochimica et Cosmochimica Acta. Link
-
Ellsworth, R. K., & Aronoff, S. (1968). "Investigations on the biogenesis of chlorophyll a. I. Purification and mass spectra of maleimides from the oxidation of chlorophyll and related compounds."[4] Archives of Biochemistry and Biophysics. Link
-
Nakamura, H., et al. (1989). "Structure of dinoflagellate luciferin and its enzymatic and non-enzymatic air oxidation products." Journal of the American Chemical Society.[5] Link
-
Asahina, K., et al. (2022). "Maleimide Index: A paleo-redox index based on the fragmented fossil-chlorophylls obtained by chromic acid oxidation." RSC Advances. Link
-
NIST Chemistry WebBook. "Mass spectrum of N-Methylmaleimide (Analog Reference)." Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigations on the biogenesis of chlorophyll a. I. Purification and mass spectra of maleimides from the oxidation of chlorophyll and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Comparative Reactivity Guide: N-Substituted Maleimides vs. N-Vinyl Maleimide Monomers
Here is the comparative guide on the reactivity ratios of Maleimide versus Vinyl Maleimide monomers.
Executive Summary
This guide compares the polymerization kinetics and reactivity ratios of N-Substituted Maleimides (R-MI) (e.g., N-Phenylmaleimide) against N-Vinyl Maleimide (N-VM) .
-
N-Substituted Maleimides (R-MI): Function as monofunctional, strong electron-accepting monomers. They exhibit a powerful tendency for alternating copolymerization with electron-donor monomers (e.g., Styrene) due to a highly positive
-value (Q-e scheme). Homopolymerization is sterically hindered but possible. -
N-Vinyl Maleimide (N-VM): Functions as a bifunctional "multivinyl" monomer. It possesses two distinct polymerizable groups: the internal vinylene bond of the maleimide ring and the external N-vinyl group. Its reactivity is dominated by cyclopolymerization , where the radical attacks the second double bond intramolecularly, forming a cyclic backbone structure rather than a crosslinked network (unless conversion is high).
Mechanistic Foundation
Electronic Theory (Q-e Scheme)
The reactivity difference is rooted in the electron density of the double bonds.
-
Maleimide Double Bond (In R-MI and N-VM): The two carbonyl groups flanking the double bond create a strong electron-withdrawing effect. This makes the monomer an electron acceptor (
to ). It reacts rapidly with electron-rich radicals (e.g., Styrene, Vinyl Ethers). -
Vinyl Double Bond (In N-VM): The N-vinyl group has an electron-donating nitrogen atom attached to the vinyl group, but the resonance with the carbonyls mitigates this. However, in N-VM, the spatial proximity of the two double bonds allows for a "back-biting" mechanism.
Reaction Pathways
-
Pathway A (R-MI): Cross-Propagation. The maleimide radical prefers to react with a donor monomer (Styrene) rather than itself (
). -
Pathway B (N-VM): Cyclopolymerization. The radical formed on the vinyl group attacks the maleimide double bond (or vice versa) within the same molecule to form a 5-membered ring before propagating to the next monomer.
Figure 1: Mechanistic contrast between alternating copolymerization of standard maleimides and cyclopolymerization of N-vinyl maleimide.
Comparative Reactivity Data
The following tables summarize the reactivity ratios (
- (Preference of Styrene radical for Styrene monomer)
- (Preference of Maleimide radical for Maleimide monomer)
Table 1: Reactivity Ratios with Styrene ( )
Note:
| Monomer ( | Behavior | |||
| N-Phenylmaleimide | 0.04 | 0.01 | 0.0004 | Strictly Alternating |
| N-Ethylmaleimide | 0.03 | 0.03 | 0.0009 | Strictly Alternating |
| N-Vinyl Maleimide | ~0.05* | Complex** | N/A | Cyclopolymerization |
| Maleic Anhydride (Ref) | 0.02 | 0.00 | 0.00 | Strictly Alternating |
*Data Insight: Standard N-substituted maleimides have
Table 2: Reactivity Ratios with Methyl Methacrylate ( )
MMA is less electron-rich than Styrene, leading to more random copolymerization.
| Monomer ( | Behavior | ||
| N-Phenylmaleimide | 1.91 | 0.15 | Random / Gradient |
| N-Cyclohexylmaleimide | 1.52 | 0.20 | Random / Gradient |
| N-Vinyl Maleimide | N/A | N/A | Crosslinking/Gelation risk |
Experimental Protocol: Determination of Reactivity Ratios
To validate these ratios in your own lab, use the Fineman-Ross or Kelen-Tüdős method coupled with 1H NMR .
Workflow Methodology
-
Feed Preparation: Prepare 5-7 vials with varying molar ratios of Styrene (
) to Maleimide ( ) (e.g., 10:90, 30:70, ... 90:10). -
Low Conversion Polymerization: Initiate with AIBN (0.1 mol%) at 60°C. Stop reaction at <5-10% conversion to avoid composition drift.
-
Purification: Precipitate into methanol (for Styrene/Maleimide systems). Wash extensively to remove unreacted monomer.
-
Analysis: Dissolve in
or for 1H NMR.
NMR Analysis Logic
-
Styrene Units: Integrate aromatic protons (broad peak
6.5–7.5 ppm). -
Maleimide Units: Integrate the methine protons of the succinimide ring (
3.0–4.0 ppm). -
N-Vinyl Maleimide Specifics: If characterizing N-VM, look for the disappearance of the vinyl protons (
5.0–6.0 ppm) and the maleimide double bond ( 6.7 ppm). Residual vinyl signals indicate incomplete cyclization (pendant vinyl groups).
Figure 2: Workflow for experimental determination of reactivity ratios.
Application Implications
Drug Delivery (ADC Linkers)
-
Maleimide (R-MI): The standard for bioconjugation (Michael addition to thiols). In polymerization, R-MI units provide high
(thermal stability) and rigidity to the backbone. -
N-Vinyl Maleimide: Rarely used as a linear monomer in ADCs due to crosslinking risks. However, it is valuable for creating nanogels or hyperbranched polymers where the vinyl group serves as a branching point.
High-Performance Polymers
-
R-MI Copolymers: Used in heat-resistant ABS (Acrylonitrile-Butadiene-Styrene) variants. The maleimide unit increases the glass transition temperature (
) significantly (often >200°C). -
N-VM Polymers: Used when intra-chain cyclization is desired to increase backbone stiffness without macroscopic crosslinking (if dilution is high).
References
- Cowie, J.M.G.Alternating Copolymers. Plenum Press, 1985.
- Polymer Handbook, 4th Edition. Wiley-Interscience.
-
Aso, C., Kunitake, T., & Miwa, M. "Polymerization of N-vinylmaleimide." Makromolekulare Chemie, 1968. Link (Seminal paper on N-VM cyclopolymerization).
- Hagiwara, T. et al. "Cyclopolymerization of N-vinylmaleimide." Journal of Polymer Science: Polymer Chemistry Edition.
- Odian, G.Principles of Polymerization, 4th Ed. Wiley, 2004.
Safety Operating Guide
Comprehensive Disposal Guide: Methylvinylmaleimide (MVM) & Derivatives
Executive Summary: Methylvinylmaleimide (MVM) presents a dual-hazard profile common to functionalized monomers: the acute toxicity and sensitization potential of the maleimide moiety, combined with the exothermic polymerization risk of the vinyl group. Improper disposal does not merely risk regulatory non-compliance; it risks immediate laboratory safety incidents (e.g., runaway polymerization in waste drums) and long-term health sensitization.
This guide moves beyond generic "hazardous waste" labels, providing a chemically grounded, step-by-step protocol for the safe sequestration and destruction of MVM.
Hazard Identification & Chemical Behavior
Before handling waste, you must understand the chemical's current state. MVM is an electron-deficient monomer. It is highly reactive toward electron-rich dienes (Diels-Alder) and free radicals.
Critical Hazard Profile:
| Property | Hazard Description | Operational Implication |
| Reactivity | Polymerization Risk: The vinyl group is susceptible to radical-initiated polymerization. | Do NOT mix with oxidizers, peroxides, or azo-initiators in waste streams. Exothermic reaction may rupture containers. |
| Health | Sensitizer & Corrosive: Maleimides are potent alkylating agents. | Inhalation or skin contact can cause irreversible sensitization. Double-gloving (Nitrile/Laminate) is mandatory. |
| Stability | Peroxide Former: Like many vinyl monomers, MVM can form peroxides upon prolonged exposure to air. | Check old inventory for crystals/cloudiness before moving. Do not distill old waste. |
| Physical | Solid/Liquid: Depending on the specific isomer (e.g., N-vinyl vs. ring-substituted), it may be a low-melting solid or liquid. | Solids must be dissolved in compatible solvents (e.g., Ethyl Acetate, DCM) or disposed of as solid hazardous waste. |
Pre-Disposal Stabilization (The "Senior Scientist" Protocol)
Why this matters: A common error in drug development labs is tossing "trace" monomer into a general organic waste drum. If that drum contains trace initiators (from a previous user), you create a "ticking time bomb."
Protocol A: Quenching Reactive Monomers If you have pure MVM or concentrated solutions (>10%) intended for disposal:
-
Inhibition: Ensure the waste solution contains a radical inhibitor. If the material is uninhibited and old, add 100–200 ppm of MEHQ (Monomethyl ether of hydroquinone) or BHT (Butylated hydroxytoluene) to the waste container.
-
Solvent Selection: Dilute the monomer to <5% concentration using a non-polymerizable solvent (e.g., Toluene, Ethyl Acetate).
-
Avoid: Do not use polymerizable solvents (like styrene) or solvents that form peroxides easily (like THF) without fresh inhibitors.
-
Step-by-Step Disposal Workflow
Step 1: Segregation
Never commingle MVM waste with:
-
Oxidizers (Nitric acid, Peroxides)
Fire/Explosion risk. -
Strong Bases (NaOH, Amines)
Hydrolysis of the maleimide ring is exothermic; amines can also initiate anionic polymerization. -
Aqueous Waste
MVM is sparingly soluble; it will form a separate phase or precipitate, complicating incineration.
Step 2: Packaging
-
Liquids: Use High-Density Polyethylene (HDPE) or glass carboys. Ensure the cap is vented if there is any suspicion of ongoing slow reaction, though standard hazardous waste caps are usually sufficient for inhibited waste.
-
Solids: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar. Label as "Toxic Solid."
Step 3: Labeling
Standard "Hazardous Waste" tags are insufficient. You must explicitly list:
-
Chemical Name: this compound (or specific IUPAC name).
-
constituents: e.g., "In Toluene (95%)".
-
Hazard Checkboxes: [x] Flammable [x] Toxic [x] Corrosive.[2]
-
Warning Note: "Contains Polymerizable Monomer – Do Not Mix with Oxidizers."
Visualizing the Decision Logic
The following diagram illustrates the decision tree for MVM disposal to ensure segregation from incompatible streams.
Figure 1: Decision matrix for the safe segregation and stabilization of this compound waste streams prior to EHS handoff.
Emergency Contingencies
-
Spill (Solid): Do not dry sweep (dust generation). Cover with wet paper towels (using compatible solvent or water) to dampen, then scoop into a waste bag.
-
Spill (Liquid): Absorb with inert material (Vermiculite or polypropylene pads). Do not use sawdust (combustible).
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Maleimide sensitization is delayed; seek medical attention even if no immediate irritation appears.
References
-
Fisher Scientific. (2025).[5] Safety Data Sheet: N-Methylmaleimide. Retrieved from
- Note: Used as a proxy for maleimide-class toxicity and sensitization d
-
UCLA Chemistry & Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from
-
Grounding for polymerization hazards and inhibitor protocols.[3]
-
-
Santa Cruz Biotechnology. Maleimide Safety Data Sheet. Retrieved from
- Reference for acute toxicity and corrosive properties of the maleimide core.
-
Thermo Fisher Scientific. N-Methylmaleimide Safety Data Sheet. Retrieved from
- Verification of disposal codes and storage stability.
Sources
Personal protective equipment for handling Methylvinylmaleimide
Topic: Personal Protective Equipment & Operational Safety for Methylvinylmaleimide Content Type: Advanced Laboratory Safety Guide Audience: Researchers, Process Chemists, and EHS Professionals
Executive Safety Summary
This compound (and its structural analogs like N-methylmaleimide or N-vinylmaleimide) belongs to a class of highly reactive Michael acceptors . In drug development (specifically Antibody-Drug Conjugates - ADCs) and polymer synthesis, this reactivity is a feature; in safety, it is a critical hazard.
The Core Threat: The maleimide double bond rapidly alkylates free thiols (sulfhydryl groups) in biological proteins (e.g., cysteine residues). This causes:
-
Irreversible Tissue Damage: Chemical burns that may not be immediately painful but result in deep necrosis.
-
Sensitization: Haptenization of skin proteins, leading to severe, permanent allergic contact dermatitis or respiratory sensitization.
-
Systemic Toxicity: Potential neurotoxicity or nephrotoxicity if absorbed.
Operational Mandate: Treat this compound as a Fatal-if-Swallowed, Corrosive, and Sensitizing agent. All handling must occur inside a containment device.
Hazard Characterization & Risk Assessment
Before selecting PPE, you must understand the specific vectors of exposure.
| Hazard Category | Mechanism of Action | Critical Consequence |
| Acute Toxicity | Alkylation of essential enzymes. | Fatal if swallowed. Toxic via dermal absorption. |
| Skin Corrosion | Reaction with keratin/dermal proteins. | Chemical Burns (Category 1B/1C). Necrosis may be delayed. |
| Sensitization | Formation of immunogenic haptens. | Anaphylaxis or severe dermatitis upon re-exposure. |
| Reactivity | Vinyl polymerization / Hydrolysis. | Exothermic runaway (if unstabilized) or pressure buildup. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" are insufficient for maleimides. You must employ a "Barrier-in-Depth" strategy.[1]
A. Respiratory Protection[1][2][3][4][5][6][7][8][9]
-
Primary Barrier: Engineering Controls. All open handling (weighing, dispensing) must occur in a Certified Chemical Fume Hood or Glovebox .
-
Secondary Barrier (PPE):
-
If outside a hood (Emergency/Spill):Full-face respirator with P100/OV (Organic Vapor) cartridges.
-
Why: Dusts are extremely irritating to mucous membranes; vapors may form if heated.
-
B. Dermal Protection (Hands & Body)
Maleimides permeate standard latex rapidly.
-
Glove Protocol: Double-Gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer:Silver Shield™ (Laminate) or High-Breakthrough Nitrile (minimum 8 mil).
-
Technique: Tape the inner glove to the lab coat sleeve.
-
-
Body Covering:
-
Tyvek® Lab Coat or Chemo-rated Isolation Gown (closed front, elastic cuffs).
-
Why: Cotton lab coats absorb liquids/dusts, holding the toxin against the skin.
-
C. Ocular Protection[7][10][11]
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Supplement: Face Shield (8-inch minimum) required during powder transfer or synthesis scale-up (>1g).
-
Note: Safety glasses provide zero protection against airborne dusts or splashes from below.
Operational Workflow: Safe Handling Protocol
The following diagram illustrates the decision logic and workflow for handling this compound to prevent exposure.
Figure 1: Operational workflow for handling this compound, emphasizing dust control for solids and closed-system transfers for liquids.
Detailed Experimental Procedures
Protocol A: Weighing & Solubilization (Critical Step)
Most accidents occur here due to static charge dispersing the powder.
-
Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and the weighing boat. Maleimide powders are often "fluffy" and static-prone.
-
The "Solvent-First" Method (Recommended):
-
Tare a vial containing the calculated volume of solvent.
-
Add the solid directly to the solvent.
-
Benefit: This traps dust immediately, preventing airborne dispersion.
-
-
Decontamination: Immediately wipe down the balance area with a 10% Sodium Thiosulfate solution (or specific thiol-based scavenger) to quench invisible residues, followed by water.
Protocol B: Emergency Response (Self-Validating)
-
Skin Contact:
-
Immediate Action: Do not wipe (wiping drives chemical deeper). Flush with water for 15 minutes .
-
Validation: If redness appears after washing, the exposure was significant. Seek medical attention immediately.
-
Contraindication: Do NOT use ethanol or DMSO to clean skin; these solvents increase the permeability of the skin, carrying the toxin into the bloodstream.
-
-
Spill Cleanup:
-
Isolate: Evacuate the immediate area.
-
PPE Upgrade: Wear full-face respirator if powder was released outside the hood.
-
Quench: Cover spill with a slurry of Cysteine or Sodium Thiosulfate to chemically neutralize the Michael acceptor before sweeping/wiping.
-
Storage & Disposal Logistics[2][3][4][8][11][14][15]
| Parameter | Requirement | Scientific Rationale |
| Storage Temp | 2°C to 8°C (Refrigerated) | Prevents spontaneous polymerization of the vinyl group. |
| Atmosphere | Inert (Argon/Nitrogen) | Moisture hydrolyzes the maleimide ring; Oxygen inhibits vinyl stabilizers. |
| Light | Amber Vials / Foil Wrap | Vinyl groups are photosensitive; light can trigger radical polymerization. |
| Disposal | High-Temp Incineration | Do not autoclave. Maleimides may volatilize. Mark waste as "Toxic/Corrosive." |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70993, N-Methylmaleimide. PubChem. Available at: [Link]
(Note: While specific data for "this compound" isomers varies, the safety protocols above are derived from the rigorous standards for Class 1B Corrosive/Acute Toxic Maleimides, ensuring a safety margin regardless of the specific isomer.)
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. georganics.sk [georganics.sk]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
